molecular formula C15H15N3O3 B11710094 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide

Cat. No.: B11710094
M. Wt: 285.30 g/mol
InChI Key: PMGCFRMHNRKQMF-RQZCQDPDSA-N
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Preparation Methods

The synthesis of Salor-int l401374-1ea involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and nicotinohydrazide. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol .

Chemical Reactions Analysis

Salor-int l401374-1ea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Salor-int l401374-1ea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Salor-int l401374-1ea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may exert its effects through the modulation of oxidative stress and inflammation .

Comparison with Similar Compounds

Salor-int l401374-1ea can be compared with other similar compounds, such as:

    N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.

    N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide: This compound has a benzene ring instead of a pyridine ring.

    N’-(3-ethoxy-4-hydroxybenzylidene)thiophene-2-carbohydrazide: This compound contains a thiophene ring instead of a pyridine ring.

The uniqueness of Salor-int l401374-1ea lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-2-21-14-8-11(5-6-13(14)19)9-17-18-15(20)12-4-3-7-16-10-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-9+

InChI Key

PMGCFRMHNRKQMF-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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